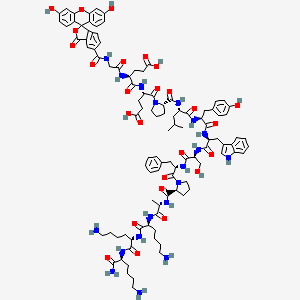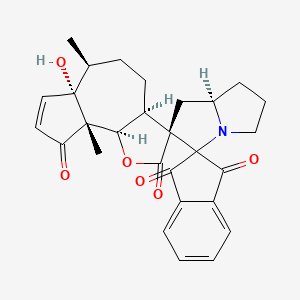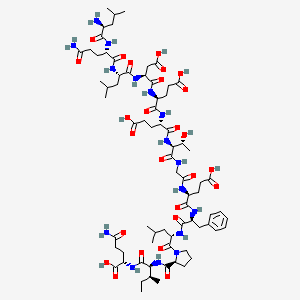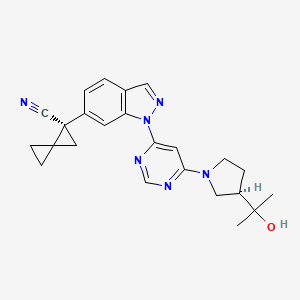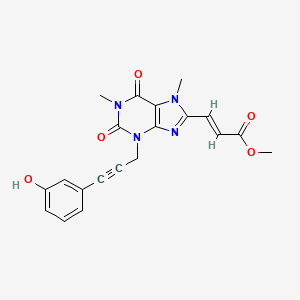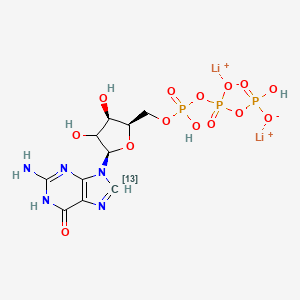
Benztropine-d3 (mesylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benztropine-d3 (mesylate) is a deuterated form of benztropine mesylate, a synthetic compound with anticholinergic and antihistaminic properties. It is commonly used in the treatment of Parkinson’s disease and extrapyramidal disorders due to its ability to inhibit dopamine uptake . The deuterated form, Benztropine-d3 (mesylate), is often used in scientific research to study the pharmacokinetics and metabolic pathways of benztropine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benztropine mesylate involves the combination of a tropane ring, similar to cocaine, and a diphenyl ether from the dialkylpiperazines . The synthetic route typically includes the following steps:
- Formation of the tropane ring structure.
- Introduction of the diphenylmethoxy group.
- Conversion to the mesylate salt.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of benztropine mesylate involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Benztropine mesylate undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benztropine N-oxide, while reduction may produce benztropine alcohol derivatives .
Aplicaciones Científicas De Investigación
Benztropine-d3 (mesylate) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of benztropine.
Biology: Employed in studies to understand the interaction of benztropine with biological membranes and its transport across cell membranes.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of benztropine in the body.
Industry: Utilized in the development of new formulations and delivery systems for benztropine-based medications
Mecanismo De Acción
Benztropine-d3 (mesylate) exerts its effects primarily through its anticholinergic and antihistaminic properties. It selectively inhibits dopamine transporters, reducing dopamine reuptake and increasing dopamine levels in the synaptic cleft . This action helps alleviate symptoms of Parkinson’s disease and extrapyramidal disorders. Additionally, benztropine-d3 (mesylate) binds to muscarinic and histamine receptors, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Benztropine-d3 (mesylate) can be compared with other similar compounds such as trihexyphenidyl and diphenhydramine:
Trihexyphenidyl: Another anticholinergic agent used in the treatment of Parkinson’s disease.
Diphenhydramine: An antihistamine with anticholinergic properties, commonly used for allergy relief and as a sleep aid.
Benztropine-d3 (mesylate) is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing for more precise tracking of the compound’s metabolic pathways .
Propiedades
Fórmula molecular |
C22H29NO4S |
|---|---|
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
(1R,5S)-3-benzhydryloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane;methanesulfonic acid |
InChI |
InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)/t18-,19+,20?;/i1D3; |
Clave InChI |
CPFJLLXFNPCTDW-AJNFSTCNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
SMILES canónico |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


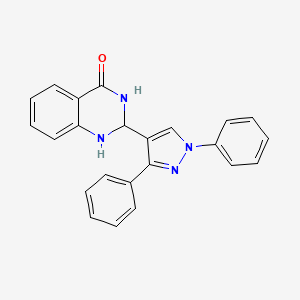

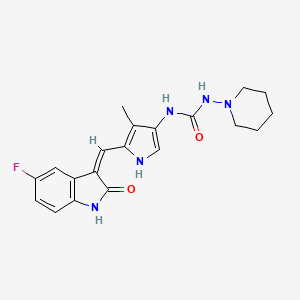
![1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)
![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)
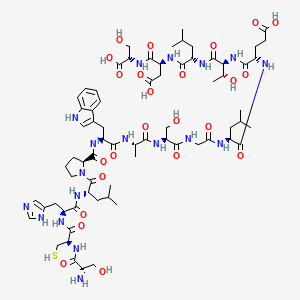
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)
